molecular formula C28H31F3N6O6S B10860833 (R)-2-(5-Cyano-2-(6-(methoxycarbonyl)-7-methyl-3-oxo-8-(3-(trifluoromethyl)phenyl)-2,3,5,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrimidin-5-yl)phenyl)-N,N,N-trimethylethanaminium methanesulfonate CAS No. 1613621-54-7

(R)-2-(5-Cyano-2-(6-(methoxycarbonyl)-7-methyl-3-oxo-8-(3-(trifluoromethyl)phenyl)-2,3,5,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrimidin-5-yl)phenyl)-N,N,N-trimethylethanaminium methanesulfonate

Cat. No.: B10860833
CAS No.: 1613621-54-7
M. Wt: 636.6 g/mol
InChI Key: PTLGCXRUDBXISG-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The specific synthetic routes and reaction conditions for CHF-6333 have not been disclosed in the available literature. it is known that the compound is developed as a dry powder inhaler formulation . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into the inhaler device.

Chemical Reactions Analysis

CHF-6333 primarily functions as an inhibitor of human neutrophil elastase . The compound’s chemical reactions are centered around its interaction with this enzyme. The inhibition mechanism involves binding to the active site of neutrophil elastase, preventing it from degrading elastin and other proteins in the lungs . Common reagents and conditions used in these reactions are not specified, but the major product formed is the inhibited enzyme complex.

Scientific Research Applications

CHF-6333 has significant potential in scientific research, particularly in the fields of respiratory medicine and pharmacology. Its primary application is in the treatment of respiratory diseases such as non-cystic fibrosis bronchiectasis and cystic fibrosis . The compound’s ability to inhibit neutrophil elastase makes it a valuable tool for studying the role of this enzyme in lung inflammation and tissue damage . Additionally, CHF-6333’s anti-inflammatory properties may have broader applications in other inflammatory diseases.

Mechanism of Action

The mechanism of action of CHF-6333 is based on the inhibition of human neutrophil elastase . Neutrophil elastase is an enzyme that plays a crucial role in the body’s immune response by breaking down proteins in the lungs. excessive activity of this enzyme can lead to lung tissue damage and inflammation. CHF-6333 binds to the active site of neutrophil elastase, preventing it from degrading elastin and other structural proteins in the lungs . This inhibition helps reduce inflammation and tissue damage in respiratory diseases.

Properties

CAS No.

1613621-54-7

Molecular Formula

C28H31F3N6O6S

Molecular Weight

636.6 g/mol

IUPAC Name

2-[5-cyano-2-[(5R)-6-methoxycarbonyl-7-methyl-3-oxo-8-[3-(trifluoromethyl)phenyl]-2,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl]phenyl]ethyl-trimethylazanium;methanesulfonate

InChI

InChI=1S/C27H27F3N6O3.CH4O3S/c1-16-22(24(37)39-5)23(21-10-9-17(15-31)13-18(21)11-12-36(2,3)4)35-25(32-33-26(35)38)34(16)20-8-6-7-19(14-20)27(28,29)30;1-5(2,3)4/h6-10,13-14,23H,11-12H2,1-5H3;1H3,(H,2,3,4)/t23-;/m1./s1

InChI Key

PTLGCXRUDBXISG-GNAFDRTKSA-N

Isomeric SMILES

CC1=C([C@H](N2C(=O)NN=C2N1C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)C#N)CC[N+](C)(C)C)C(=O)OC.CS(=O)(=O)[O-]

Canonical SMILES

CC1=C(C(N2C(=O)NN=C2N1C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)C#N)CC[N+](C)(C)C)C(=O)OC.CS(=O)(=O)[O-]

Origin of Product

United States

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